molecular formula C14H11FN4O3 B2654524 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1904311-07-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2654524
CAS No.: 1904311-07-4
M. Wt: 302.265
InChI Key: HIIKIGMPCOGKOF-UHFFFAOYSA-N
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Description

This compound features a benzotriazinone core substituted with a fluorine atom at the 6-position, linked via an ethyl chain to a furan-2-carboxamide group. The benzotriazinone moiety is a heterocyclic scaffold known for its role in enzyme inhibition and ligand-receptor interactions, while the fluorine substituent enhances electronic and steric properties.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h1-4,7-8H,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIKIGMPCOGKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinone Moiety: The triazinone ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluoro Group: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Furan-2-carboxamide: The final step involves coupling the triazinone intermediate with furan-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study :
A study demonstrated that related triazin derivatives showed promising results in inhibiting the proliferation of human cancer cells. For instance, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the micromolar range, indicating potential for further development into therapeutic agents.

CompoundCell LineIC50 (µM)
Triazin Derivative AMCF-75.2
Triazin Derivative BA5498.7

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains.

Case Study :
A comparative study on the antimicrobial activity of furan derivatives found that certain triazine-furan hybrids exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and inflammation.

Example :
Inhibitory assays showed that this compound could inhibit certain kinases implicated in tumor growth, suggesting a mechanism by which it could exert anticancer effects.

Structural Modifications and Derivatives

Research into structural modifications of this compound has led to the synthesis of various derivatives with enhanced biological activity.

Table of Selected Derivatives

Derivative NameModificationBiological Activity
Derivative 1Methyl group additionIncreased cytotoxicity
Derivative 2Hydroxyl substitutionEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of neurodegenerative diseases, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Benzotriazinone Derivatives with Alkyl/Aryl Carboxamides

describes N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., 14a–14n ) synthesized from isatin. Unlike the target compound, these analogs:

  • Use a butanamide linker instead of an ethyl chain.
  • Lack the 6-fluoro substitution on the benzotriazinone ring.
  • Exhibit α-glucosidase inhibitory activity (e.g., compound 5c in : IC50 = 29.75 µM).

Key Insight : The ethyl linker in the target compound may improve binding pocket accommodation compared to bulkier butanamide derivatives. The fluorine atom likely enhances metabolic stability and target affinity .

(b) Furan Carboxamide-Containing Analogs

highlights N-[4-(2-oxo-2-(4-(4-methylphenyl)sulfonylpiperazin-1-yl)ethoxy)phenyl]furan-2-carboxamide, which shares the furan-2-carboxamide group but replaces the benzotriazinone with a sulfonylpiperazine moiety. This compound demonstrated strong docking scores against monkeypox virus targets, suggesting that the benzotriazinone core in the target compound may confer specificity for different biological pathways (e.g., enzyme inhibition vs. viral protein binding) .

(c) Fluorinated Benzotriazinone Derivatives

discusses TAK-041, a fluorinated benzotriazinone derivative with an acetamide linker. Structural differences include:

  • TAK-041 : Direct acetamide linkage to a trifluoromethoxyphenyl group.
  • Target Compound : Ethyl linker with furan carboxamide.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 14a () TAK-041 ()
Core Structure 6-Fluoro-benzotriazinone Benzotriazinone Benzotriazinone
Linker Ethyl Butanamide Acetamide
Substituent Furan-2-carboxamide Ethyl carboxamide Trifluoromethoxyphenyl
Key Functional Group Fluorine at C6 None Trifluoromethoxy group
Hypothesized Bioactivity Enzyme inhibition, CNS targets α-Glucosidase inhibition GPR139 receptor modulation

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (isatin → isatoic anhydride → diazotization), with additional fluorination steps. The ethyl linker may simplify purification compared to bulkier analogs .

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H16FN5O3C_{14}H_{16}FN_{5}O_{3} and a molecular weight of 321.31 g/mol. Its structure includes a furan ring and a benzotriazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆FN₅O₃
Molecular Weight321.31 g/mol
CAS Number1904311-51-8

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • GPR139 Modulation : The compound has been identified as a modulator of GPR139, a G protein-coupled receptor implicated in several physiological processes. This modulation could have implications for treating disorders linked to GPR139 dysfunction .
  • Antimicrobial Activity : Similar benzotriazine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds showed effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential as new antimicrobial agents .

Antibacterial Activity

A study evaluating the antibacterial efficacy of related compounds found significant activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae32

These results suggest that the compound may possess similar or enhanced antibacterial properties.

Case Studies

  • Case Study on GPR139 Modulators : A patent described the use of benzotriazine derivatives as GPR139 modulators for treating obesity and metabolic disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
  • Antimicrobial Efficacy : Another study focused on the synthesis of furan derivatives and their antimicrobial activities. It reported that specific substitutions on the furan ring significantly increased antibacterial potency against resistant strains .

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • A synthesis approach was developed to create derivatives with improved solubility and bioavailability.
  • In vitro assays demonstrated that certain derivatives exhibited potent fungicidal and nematocidal activities, broadening their potential applications in agriculture and medicine .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify protons adjacent to electronegative groups (e.g., fluoro-substituted benzotriazinone: δ 8.2–8.6 ppm for aromatic protons; furan carbonyl: δ 160–165 ppm in ¹³C) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and triazinone C=O (~1720 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for solvated forms (e.g., DMF solvates with hydrogen-bonded networks) .
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

How do structural modifications at the benzotriazinone or furan moieties influence bioactivity, and what methodologies establish structure-activity relationships (SAR)?

Q. Advanced

  • Substituent effects : Fluorine at position 6 of benzotriazinone enhances metabolic stability, while methyl groups on the furan ring modulate lipophilicity. For example, 2,5-dimethylfuran analogs show improved membrane permeability in cell-based assays .
  • SAR methodologies :
    • Parallel synthesis : Generate analogs with varied substituents (e.g., halogen, alkyl, aryl) using combinatorial chemistry .
    • Biological assays : Compare IC₅₀ values in target-specific models (e.g., kinase inhibition assays) to quantify potency changes .
    • Computational docking : Predict binding affinities to targets (e.g., ATP-binding pockets) using molecular dynamics simulations .

What strategies resolve contradictions in reported biological activities across different in vitro models?

Q. Advanced

  • Standardized assay conditions : Control variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time to reduce variability .
  • Orthogonal validation : Use techniques like SPR (surface plasmon resonance) to confirm binding kinetics independently of cell-based readouts .
  • Meta-analysis : Systematically compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .

What are critical considerations for designing solubility and stability studies under physiological conditions?

Q. Basic

  • pH-dependent stability : Test compound integrity in buffers (pH 1.2–7.4) using HPLC to simulate gastrointestinal and plasma environments .
  • Thermal stability : Accelerated degradation studies (40–60°C) identify decomposition pathways (e.g., hydrolysis of the amide bond) .
  • Solubility enhancers : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for poorly aqueous-soluble derivatives .

How can computational modeling predict metabolic pathways, and what experimental data validate these predictions?

Q. Advanced

  • In silico tools : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites (e.g., hydroxylation at benzotriazinone C7) .
  • LC-MS/MS validation : Incubate the compound with liver microsomes and compare predicted vs. observed metabolites (e.g., glucuronide conjugates detected via neutral loss scanning) .

What experimental approaches validate target engagement specificity in complex biological systems?

Q. Advanced

  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with SILAC (stable isotope labeling) to identify off-target interactions .
  • Competitive binding assays : Titrate against known inhibitors (e.g., ATP-competitive kinase inhibitors) to confirm binding site overlap via fluorescence polarization .

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